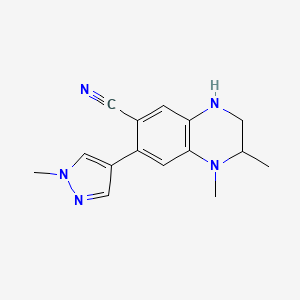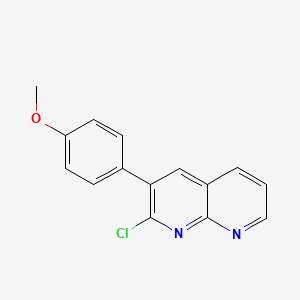
(2-Chloro-4-((trans-4-hydroxycyclohexyl)amino)pyrimidin-5-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Chloro-4-((trans-4-hydroxycyclohexyl)amino)pyrimidin-5-yl)boronic acid is a boronic acid derivative that has garnered interest in the field of organic chemistry due to its potential applications in various chemical reactions and biological studies. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a chloro group, a hydroxycyclohexylamino group, and a boronic acid moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-4-((trans-4-hydroxycyclohexyl)amino)pyrimidin-5-yl)boronic acid typically involves multiple steps. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the chloro and hydroxycyclohexylamino groups. The final step involves the incorporation of the boronic acid group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification techniques such as crystallization, distillation, and chromatography are employed to ensure the compound meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Chloro-4-((trans-4-hydroxycyclohexyl)amino)pyrimidin-5-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a dechlorinated product.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions include boronic esters, dechlorinated derivatives, and substituted pyrimidine compounds. These products can be further utilized in various chemical and biological applications .
Applications De Recherche Scientifique
(2-Chloro-4-((trans-4-hydroxycyclohexyl)amino)pyrimidin-5-yl)boronic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of (2-Chloro-4-((trans-4-hydroxycyclohexyl)amino)pyrimidin-5-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with active site serine residues in enzymes, leading to inhibition of enzyme activity. This mechanism is particularly relevant in the inhibition of proteases and kinases, which play crucial roles in various biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Chloro-4-((trans-4-hydroxycyclohexyl)amino)pyrimidin-5-yl)boronic acid: Unique due to its specific substitution pattern and boronic acid moiety.
(2-Chloro-4-((trans-4-hydroxycyclohexyl)amino)pyrimidin-5-yl)boronic ester: Similar structure but with an ester group instead of the boronic acid.
(2-Chloro-4-((trans-4-hydroxycyclohexyl)amino)pyrimidin-5-yl)boronate: Similar structure but with a boronate group instead of the boronic acid.
Uniqueness
Its specific substitution pattern and boronic acid moiety make it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C10H15BClN3O3 |
|---|---|
Poids moléculaire |
271.51 g/mol |
Nom IUPAC |
[2-chloro-4-[(4-hydroxycyclohexyl)amino]pyrimidin-5-yl]boronic acid |
InChI |
InChI=1S/C10H15BClN3O3/c12-10-13-5-8(11(17)18)9(15-10)14-6-1-3-7(16)4-2-6/h5-7,16-18H,1-4H2,(H,13,14,15) |
Clé InChI |
LJAJBPBUKGICSW-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CN=C(N=C1NC2CCC(CC2)O)Cl)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-(Pyridin-2-yl)-7-(trimethylsilyl)[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B11849974.png)



![4-Chloro-1-(2-methoxy-5-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11850016.png)



![Benzyl 1,6-diazaspiro[4.5]decane-1-carboxylate](/img/structure/B11850044.png)

![N-[[3-(4-chlorophenyl)-2-hydroxyphenyl]methyl]acetamide](/img/structure/B11850052.png)
